molecular formula C6H12N4 B2969876 ethyl[(1-methyl-1h-1,2,3-triazol-5-yl)methyl]amine CAS No. 1597300-38-3

ethyl[(1-methyl-1h-1,2,3-triazol-5-yl)methyl]amine

Cat. No.: B2969876
CAS No.: 1597300-38-3
M. Wt: 140.19
InChI Key: GGOPPJKVWGIQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[(1-methyl-1h-1,2,3-triazol-5-yl)methyl]amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Future Directions

The future directions for research on triazole compounds include further exploration of their synthesis, characterization, and pharmacological potentials . There is potential for these compounds to be developed as neuroprotective and anti-neuroinflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-methyl-1h-1,2,3-triazol-5-yl)methyl]amine typically involves the reaction of ethylamine with a suitable triazole precursor. One common method is the click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring. The reaction conditions usually involve mild temperatures and aqueous solvents to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often use automated systems to control reaction parameters, ensuring consistent product quality. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-methyl-1h-1,2,3-triazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole structure without the ethyl and methyl groups.

    1-Methyl-1h-1,2,3-triazole: Similar structure but lacks the ethyl group.

    Ethyl-1h-1,2,3-triazole: Similar structure but lacks the methyl group.

Uniqueness

Ethyl[(1-methyl-1h-1,2,3-triazol-5-yl)methyl]amine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[(3-methyltriazol-4-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-7-4-6-5-8-9-10(6)2/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOPPJKVWGIQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.